N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
Description
The exact mass of the compound this compound is 354.21680947 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclopentyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c26-19(20-15-3-1-2-4-15)24-11-9-14(10-12-24)18-22-21-17-8-7-16(13-5-6-13)23-25(17)18/h7-8,13-15H,1-6,9-12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRQSGJGCCQEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazolothiadiazine core have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes the triazolothiadiazine core a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with a similar triazolothiadiazine core have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biological Activity
N-cyclopentyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Triazolo-pyridazine moiety : This portion contributes to the compound's biological activity, particularly in kinase inhibition.
The molecular formula is with a molecular weight of approximately 350.43 g/mol. Its structure can be represented as follows:
1. Kinase Inhibition
Recent studies have highlighted the compound's potential as a kinase inhibitor. Specifically, it has shown promising inhibitory activity against c-Met kinase, which is implicated in various cancers. The following table summarizes the inhibitory effects observed in vitro:
| Compound | Kinase Target | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| N-cyclopentyl... | c-Met | 0.090 | A549, MCF-7, HeLa |
| Foretinib | c-Met | 0.019 | A549, MCF-7, HeLa |
The compound exhibited IC50 values comparable to Foretinib, a well-known c-Met inhibitor .
2. Cytotoxicity Studies
Cytotoxicity assays were performed using the MTT method on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that:
- The most effective derivative showed significant cytotoxicity with IC50 values of:
- A549: 1.06\pm 0.16\,\mu M
- MCF-7: 1.23\pm 0.18\,\mu M
- HeLa: 2.73\pm 0.33\,\mu M
This data suggests that this compound could be a viable candidate for further development as an anticancer agent .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of c-Met Kinase : By binding to the ATP-binding site of the kinase domain, it prevents substrate phosphorylation.
- Induction of Apoptosis : Studies have indicated that treatment with the compound leads to late apoptosis in A549 cells and cell cycle arrest in the G0/G1 phase.
Case Study 1: In Vitro Evaluation
In a recent study published in Pharmaceutical Research, researchers synthesized several triazolo-pyridazine derivatives and evaluated their biological activity against c-Met overexpressed cell lines. The findings revealed that the derivatives exhibited moderate to high cytotoxicity and significant inhibition of c-Met activity .
Case Study 2: Structural Optimization
Another study focused on optimizing the structure of triazolo-pyridazine derivatives for enhanced efficacy against cancer cell lines. The investigation found that modifications to the piperidine ring significantly improved the binding affinity to c-Met and increased cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
